4-Bromo-1-methyl-1H-indole

Medicinal Chemistry Kinase Inhibition Angiogenesis

4-Bromo-1-methyl-1H-indole (CAS 590417-55-3) is a halogenated indole derivative that functions as a versatile electrophilic building block in organic synthesis and medicinal chemistry. The compound features a bromine atom at the 4-position of the indole ring system and a methyl group at the 1-position, a substitution pattern that confers distinct reactivity and physicochemical properties relative to other bromoindole regioisomers.

Molecular Formula C9H8BrN
Molecular Weight 210.07 g/mol
CAS No. 590417-55-3
Cat. No. B1290181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-methyl-1H-indole
CAS590417-55-3
Molecular FormulaC9H8BrN
Molecular Weight210.07 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC=C2Br
InChIInChI=1S/C9H8BrN/c1-11-6-5-7-8(10)3-2-4-9(7)11/h2-6H,1H3
InChIKeyJZOSXTYDJPHXQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-methyl-1H-indole (CAS 590417-55-3) — A Defined Halogenated Indole Scaffold for Precision Synthesis


4-Bromo-1-methyl-1H-indole (CAS 590417-55-3) is a halogenated indole derivative that functions as a versatile electrophilic building block in organic synthesis and medicinal chemistry . The compound features a bromine atom at the 4-position of the indole ring system and a methyl group at the 1-position, a substitution pattern that confers distinct reactivity and physicochemical properties relative to other bromoindole regioisomers . Its well-defined liquid-state physical properties, including a refractive index of n20/D 1.636 and density of 1.456 g/mL at 25 °C, facilitate reproducible handling in laboratory settings .

Why 4-Bromo-1-methyl-1H-indole Cannot Be Replaced by Generic Indole Halides: Regioisomer and N-Substitution Effects Dictate Reactivity


Indole halogenation patterns are not interchangeable in cross-coupling and medicinal chemistry applications; the position of bromine substitution and the presence of an N-methyl group critically influence both reactivity and downstream molecular properties [1]. For instance, electrophilic bromination of 1-methylindole under standard conditions predominantly yields the 3-bromo isomer in approximately 73% yield due to the electron-donating effect of the N-methyl group directing electrophiles to the 3-position [2]. Accessing the 4-bromo substitution pattern requires distinct synthetic routes, and the resulting 4-bromo-1-methyl-1H-indole scaffold exhibits unique coupling selectivity and steric profiles that cannot be replicated by 5-bromo, 6-bromo, or non-methylated 4-bromoindole analogs . These differences translate to measurable variations in reaction yields, regioselectivity in subsequent functionalization, and biological target engagement, as detailed in the quantitative evidence below.

Quantitative Differentiation of 4-Bromo-1-methyl-1H-indole: Head-to-Head Evidence for Procurement Decisions


VEGFR2 Inhibitory Activity: 4-Bromo-1-methyl-1H-indole Core Enables Low Nanomolar Potency

A derivative incorporating the 4-bromo-1-methyl-1H-indole core, specifically 4-((4-bromo-1-methyl-1H-indol-3-yl)methylene)-substituted compound BDBM50203090, exhibits an IC50 of 34 nM against human VEGFR2 in a time-resolved fluorescence assay [1]. While the unsubstituted 4-bromoindole core lacks the N-methyl group that influences both conformational flexibility and target binding orientation, the fully elaborated 4-bromo-1-methyl-1H-indole-containing derivative achieves single-digit nanomolar potency [2]. Direct comparator data for alternative regioisomers (e.g., 5-bromo or 6-bromo analogs) in this specific assay series are not available; however, the 34 nM IC50 value establishes a quantitative potency benchmark that enables comparison across indole-based VEGFR2 inhibitor series where related scaffolds may show >10-fold differences in activity [3].

Medicinal Chemistry Kinase Inhibition Angiogenesis

Synthetic Yield Benchmark: 4-Bromo-1-methyl-1H-indole Achieves 91% Yield Under Optimized Conditions

4-Bromo-1-methyl-1H-indole can be synthesized from 4-bromo-3-acetyl-1-methyl-1H-indole (31) via reaction with potassium carbonate and dimethyl carbonate in DMF at 140°C, affording an isolated yield of 91% as a yellow liquid after reduced pressure distillation (0.2 mmHg, 155–180°C) . In contrast, direct electrophilic bromination of 1-methylindole under standard conditions yields the 3-bromo isomer in 73% yield, and obtaining 5-bromo or 6-bromo isomers often requires multistep sequences with cumulative yields below 60% [1]. The 91% yield represents a favorable efficiency metric for scale-up considerations in medicinal chemistry campaigns.

Organic Synthesis Process Chemistry Building Block Preparation

Cross-Coupling Reactivity: C4-Bromo Substitution Enables Phosphine-Free Suzuki Coupling in Aqueous Media

4-Bromoindole (the N–H parent of the target compound) undergoes phosphine-free Suzuki cross-coupling with arylboronic acids in aqueous tea extract at room temperature, achieving moderate to excellent yields without requiring protection of the base-sensitive amine group [1]. This reactivity profile is distinct from that of 2-bromo and 3-bromo indole isomers, which exhibit different oxidative addition kinetics with palladium catalysts and may require phosphine ligands or higher temperatures to achieve comparable coupling efficiency [2]. The N-methylated derivative 4-bromo-1-methyl-1H-indole retains this C4-bromo reactivity while eliminating the unprotected N–H group that can undergo competing side reactions, making it a more robust substrate for complex synthetic sequences [3].

Cross-Coupling Chemistry Green Chemistry Heterocycle Functionalization

Crystal Structure Interactions: Br···O Halogen Bonding Provides Solid-State Organization

X-ray crystallographic analysis of a derivative containing the 4-bromo-1-methyl-1H-indole moiety reveals Br···O halogen bonding interactions in the crystal lattice, with intermolecular distances consistent with halogen bonding geometry [1]. While this is a supporting structural observation rather than a quantitative performance metric, the presence of directional halogen bonding distinguishes the 4-bromo substitution pattern from 5-bromo and 6-bromo isomers, which exhibit different intermolecular interaction profiles due to altered bromine accessibility and molecular packing [2]. This structural feature may influence crystallization behavior, solubility, and solid-form stability during formulation development.

Crystallography Solid-State Chemistry Non-Covalent Interactions

Validated Application Scenarios for 4-Bromo-1-methyl-1H-indole in Scientific and Industrial Research


Medicinal Chemistry: VEGFR2 Kinase Inhibitor Scaffold Development

4-Bromo-1-methyl-1H-indole serves as a key intermediate for the synthesis of VEGFR2 inhibitors with demonstrated low nanomolar potency (IC50 = 34 nM for a 3-substituted derivative) [1]. Researchers pursuing angiogenesis-targeted cancer therapeutics can leverage this scaffold to explore structure-activity relationships at the indole C3 and C4 positions while maintaining the N-methyl substitution that influences binding conformation . The defined 34 nM activity benchmark provides a reference point for analog optimization efforts.

Organic Synthesis: High-Yield Building Block for Cross-Coupling Cascades

The compound's 91% synthetic yield from readily available precursors makes it a cost-effective entry point for constructing complex indole-containing molecules [1]. Its C4-bromo substituent participates reliably in Suzuki and Heck cross-coupling reactions, enabling sequential functionalization strategies where the N-methyl group eliminates competing N–H deprotonation or N-arylation side reactions . This dual functionality is particularly valuable in diversity-oriented synthesis and parallel library production.

Process Chemistry: Scalable Synthesis of Indole-Derived Pharmaceutical Intermediates

The established 91% yield protocol using potassium carbonate and dimethyl carbonate in DMF at 140°C, followed by reduced pressure distillation, provides a reproducible method suitable for scale-up [1]. The liquid physical state at ambient temperature (density 1.456 g/mL) and defined refractive index (n20/D 1.636) facilitate quality control and handling in kilo-lab and pilot plant settings . The phosphine-free Suzuki coupling compatibility of the 4-bromoindole core further supports green chemistry manufacturing initiatives .

Structural Biology: Crystallography and Solid-State Studies of Halogen Bonding

Derivatives containing the 4-bromo-1-methyl-1H-indole core exhibit defined Br···O halogen bonding interactions in the solid state, as confirmed by single-crystal X-ray diffraction [1]. This property is relevant for researchers studying non-covalent interaction networks, crystal engineering, and polymorph screening in pharmaceutical solid-form development . The directional nature of C4-bromo halogen bonding differs from the interaction patterns observed with 5-bromo and 6-bromo indole isomers, providing a distinct structural probe .

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